molecular formula C21H26ClN3O3S2 B2735577 N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride CAS No. 1215543-09-1

N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride

Cat. No. B2735577
CAS RN: 1215543-09-1
M. Wt: 468.03
InChI Key: CUNQJWDDVSLQCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C21H26ClN3O3S2 and its molecular weight is 468.03. The purity is usually 95%.
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Scientific Research Applications

Drug Disposition and Metabolism

The scientific research surrounding N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride encompasses studies on its disposition and metabolism within the human body. For example, a study on the disposition and metabolism of [14C]SB-649868, a novel orexin 1 and 2 receptor antagonist related to this compound, was conducted. It aimed to understand the drug's elimination process, which occurs primarily via feces, and its metabolism, involving oxidation and rearrangement processes leading to various metabolites. This research is crucial for developing new treatments for insomnia, highlighting the compound's significance in pharmaceutical research (Renzulli et al., 2011).

Pharmacokinetics in Various Species

Another aspect of scientific research on this compound involves its pharmacokinetics across different species. Studies have been conducted to compare how various species, including humans, metabolize and respond to similar compounds. These studies are foundational for understanding the safety and efficacy of drugs before they are approved for use in humans, ensuring that treatments are both effective and safe for consumption (Higuchi & Shiobara, 1980).

DNA-Intercalating Drug Research

Research into N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA), closely related to the chemical , has explored its potential as a new DNA-intercalating drug with a dual mode of cytotoxic action. Clinical trials aimed at evaluating the safety and efficacy of DACA for treating solid tumors demonstrate the compound's potential in cancer therapy. Understanding the drug's pharmacodynamics and its effects on patients is crucial for developing new cancer treatments (McCrystal et al., 1999).

Metabolism in Cancer Patients

Further research on the metabolism of DACA in cancer patients undergoing phase I clinical trials has provided insights into the major biotransformation reactions the compound undergoes in humans. Identifying major and minor metabolites and understanding their excretion patterns are vital for optimizing the therapeutic use of such compounds in cancer treatment. This research supports the development of more effective and less toxic chemotherapeutic agents (Schofield et al., 1999).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2.ClH/c1-14-12-15(2)19-18(13-14)28-21(22-19)24(11-10-23(3)4)20(25)16-6-8-17(9-7-16)29(5,26)27;/h6-9,12-13H,10-11H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNQJWDDVSLQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.